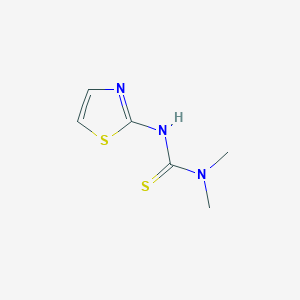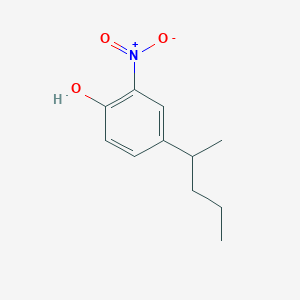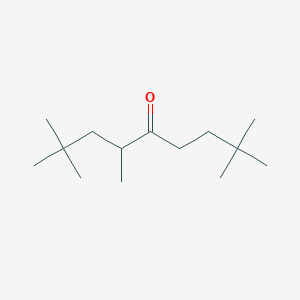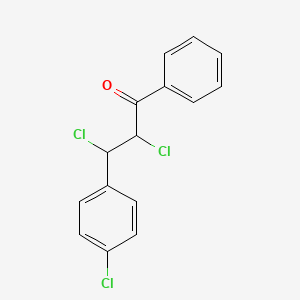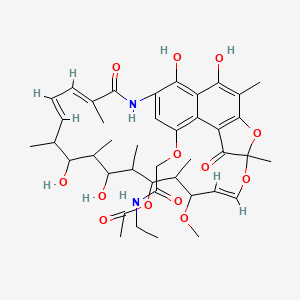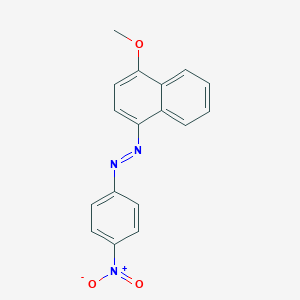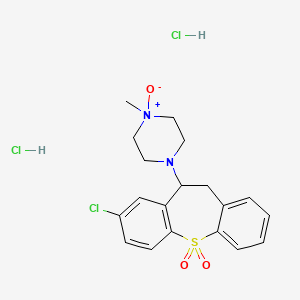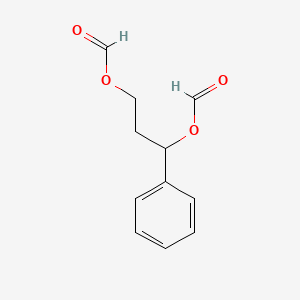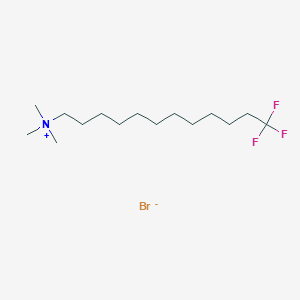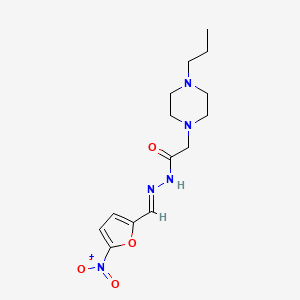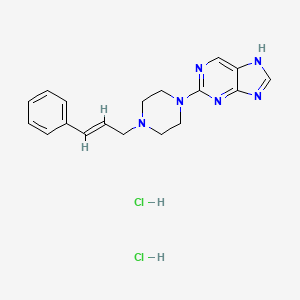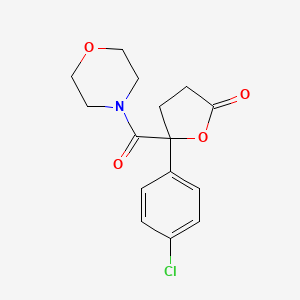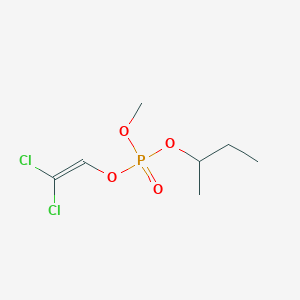
Butan-2-yl 2,2-dichloroethenyl methyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl 2,2-dichloroethenyl methyl phosphate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a butan-2-yl group, a 2,2-dichloroethenyl group, and a methyl phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butan-2-yl 2,2-dichloroethenyl methyl phosphate typically involves a multi-step process. One common method includes the reaction of butan-2-ol with 2,2-dichloroethenyl methyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Butan-2-yl 2,2-dichloroethenyl methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Butan-2-yl 2,2-dichloroethenyl methyl phosphate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Butan-2-yl 2,2-dichloroethenyl methyl phosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Butan-2-yl 2,2-dichloroethenyl ethyl phosphate
- Butan-2-yl 2,2-dichloroethenyl propyl phosphate
- Butan-2-yl 2,2-dichloroethenyl isopropyl phosphate
Uniqueness
Butan-2-yl 2,2-dichloroethenyl methyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
34622-68-9 |
|---|---|
Molecular Formula |
C7H13Cl2O4P |
Molecular Weight |
263.05 g/mol |
IUPAC Name |
butan-2-yl 2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C7H13Cl2O4P/c1-4-6(2)13-14(10,11-3)12-5-7(8)9/h5-6H,4H2,1-3H3 |
InChI Key |
DWORZBHHACHFTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=O)(OC)OC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


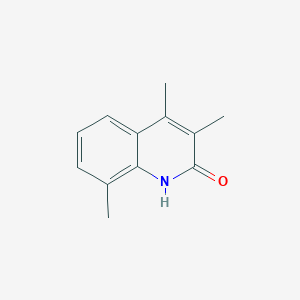
![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
